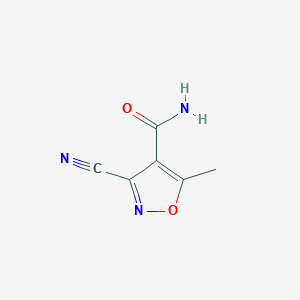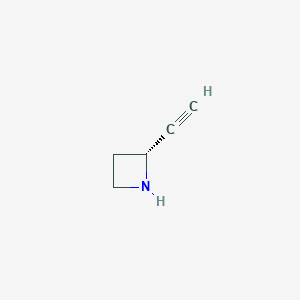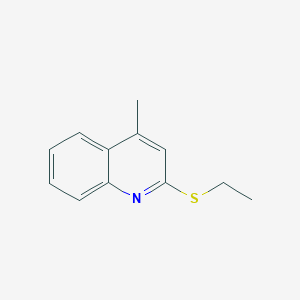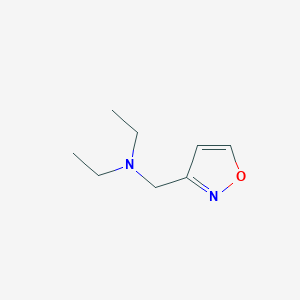
2,2,6-Trimethylpiperidin-4-OL hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6-Trimethylpiperidin-4-OL hydrochloride is a chemical compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethylpiperidin-4-OL hydrochloride typically involves the reaction of 2,2,6-Trimethylpiperidine with hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the desired product’s formation. The process can be summarized as follows:
Starting Material: 2,2,6-Trimethylpiperidine
Reagent: Hydrochloric acid
Reaction Conditions: Controlled temperature and pressure
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and purity. The process is designed to be efficient and cost-effective, ensuring the compound’s availability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6-Trimethylpiperidin-4-OL hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes
Reduction: Amines
Substitution: Various substituted piperidine derivatives
Wissenschaftliche Forschungsanwendungen
2,2,6-Trimethylpiperidin-4-OL hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2,6-Trimethylpiperidin-4-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2,2,6-Trimethylpiperidin-4-OL hydrochloride include:
2,2,6,6-Tetramethylpiperidine: Known for its use as a hindered base in organic synthesis.
2,2,6,6-Tetramethylpiperidone: Utilized as an intermediate in the synthesis of various chemicals.
2,2,6,6-Tetramethylpiperidin-4-OL: Similar in structure but without the hydrochloride group.
Uniqueness
This compound is unique due to its specific structural features and the presence of the hydrochloride group, which can influence its solubility, reactivity, and overall chemical behavior. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
Molekularformel |
C8H18ClNO |
|---|---|
Molekulargewicht |
179.69 g/mol |
IUPAC-Name |
2,2,6-trimethylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-6-4-7(10)5-8(2,3)9-6;/h6-7,9-10H,4-5H2,1-3H3;1H |
InChI-Schlüssel |
ZJQXXRCZHAFLJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(N1)(C)C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid](/img/structure/B15204266.png)
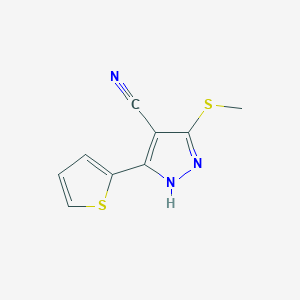


![2-(Difluoromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15204297.png)

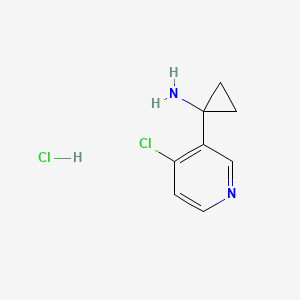
![4-(Benzyloxy)-2'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15204314.png)
